Sartorypyrone A

Vue d'ensemble

Description

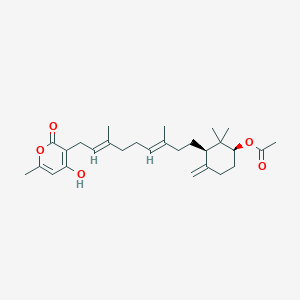

La sartorypyrone A est un composé terpénoïde monocyclique isolé du champignon du sol Neosartorya fischeri . Elle présente des activités biologiques significatives, notamment des propriétés anticancéreuses potentielles . La formule moléculaire de la this compound est C28H40O5, et sa masse molaire est de 456,61 g/mol .

Applications De Recherche Scientifique

Sartorypyrone A has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Sartorypyrone A is a meroditerpene metabolite produced by the fungal species Neosartorya . It primarily targets cancer cell lines such as MCF-7 breast, NCI-H460 lung, and A375-C5 melanoma . It also exhibits activity against Gram-negative species like E. coli, P. aeruginosa, and Gram-positive S. aureus resistant strains .

Mode of Action

It is known to inhibit the growth of targeted cells . It also inhibits biofilm formation by S. aureus and B. subtilis , which suggests that it interferes with the bacterial communication system known as quorum sensing.

Biochemical Pathways

This compound is produced by a previously unidentified cluster of genes responsible for producing sartorypyrones . These genes, known as a biosynthetic gene cluster (BGC), are expressed in Aspergillus fumigatus . The BGC produces sartorypyrones, and the gene cluster responsible for these compounds is named the “spy BGC” (spy standing for sartorypyrones) .

Pharmacokinetics

It is soluble in ethanol, methanol, dmf, or dmso , which suggests that it may have good bioavailability

Result of Action

The result of this compound’s action is the inhibition of growth in targeted cells . It also reduces the mass of S. aureus and B. subtilis biofilms , indicating its potential as an anti-biofilm agent.

Méthodes De Préparation

Analyse Des Réactions Chimiques

La sartorypyrone A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Oxydation : La this compound peut être oxydée à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la Recherche Scientifique

La this compound possède une large gamme d'applications de recherche scientifique :

5. Mécanisme d'Action

Le mécanisme d'action de la this compound implique son interaction avec des cibles et des voies moléculaires. Elle présente une activité inhibitrice de la croissance en interférant avec la prolifération cellulaire et en induisant l'apoptose dans les cellules cancéreuses . Les cibles moléculaires du composé comprennent les enzymes et les protéines impliquées dans la régulation du cycle cellulaire et les voies de l'apoptose .

Comparaison Avec Des Composés Similaires

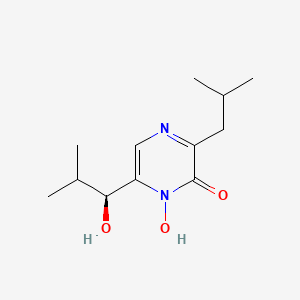

La sartorypyrone A peut être comparée à d'autres composés similaires, tels que la sartorypyrone D et l'aszonapyrone A et B . Contrairement à ces meroterpénoïdes polycycliques, la this compound possède une pyrone terminale et un cyclohexane séparés par une chaîne à neuf carbones

Composés Similaires

- Sartorypyrone D

- Aszonapyrone A

- Aszonapyrone B

Propriétés

IUPAC Name |

[(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-18(11-14-23-25(30)17-21(4)32-27(23)31)9-8-10-19(2)12-15-24-20(3)13-16-26(28(24,6)7)33-22(5)29/h10-11,17,24,26,30H,3,8-9,12-16H2,1-2,4-7H3/b18-11+,19-10+/t24-,26+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURTFXVMLMCFA-GISJPLNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)CC=C(C)CCC=C(C)CCC2C(=C)CCC(C2(C)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C/C=C(\C)/CC/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Sartorypyrone A?

A: this compound is a secondary metabolite primarily isolated from various Neosartorya fungal species. This includes Neosartorya fischeri, originally found in soil in Hualien, Taiwan [], and marine-derived fungi like Neosartorya paulistensis [].

Q2: What are the notable biological activities of this compound?

A: this compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) [, ]. Additionally, it demonstrates anticancer properties [].

Q3: Has the structure of this compound been fully elucidated?

A: Yes, the chemical structure of this compound has been determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) []. Furthermore, Ozone-induced dissociation mass spectrometry (OzID-MS) has been employed to confirm the double-bond positions within its structure [].

Q4: Has the biosynthetic pathway of this compound been identified?

A: Research suggests that this compound biosynthesis is governed by a specific biosynthetic gene cluster (BGC) termed the spy BGC. This cluster has been successfully expressed in a heterologous host, Aspergillus nidulans, enabling the identification of 12 products, including seven novel compounds related to the sartorypyrone family [].

Q5: What is known about the mechanism of action of this compound?

A: Although specific mechanistic details remain to be fully elucidated, studies suggest that this compound may act as an NADH-fumarate reductase inhibitor []. Further research is needed to fully understand its interactions with biological targets and the downstream effects.

Q6: Are there any known structural analogs of this compound with similar activity?

A: Yes, several compounds structurally related to this compound have been isolated from Neosartorya species. These include Sartorypyrone B, C, D and E [, , ]. The variations in their structures and corresponding bioactivities could be valuable for exploring structure-activity relationships.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026318.png)

![2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide](/img/structure/B3026319.png)

![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)

![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)

![trisodium;2-[11,17-bis(carboxylatomethyl)-25-[[1-[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]triazol-4-yl]methoxy]-26,27,28-trihydroxy-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]acetate](/img/structure/B3026329.png)